molecular formula C8H8N2O2 B14864919 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one

4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B14864919
M. Wt: 164.16 g/mol
InChI Key: MAEUQISMSXLAKZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields the desired product with high efficiency . Another method includes the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction, which involves the aminomethylation of the compound, is a common reaction that it undergoes .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include α-aminoamidines, bis-benzylidene cyclohexanones, and primary amines. The reactions typically occur under mild conditions, often in the presence of alcohols such as methanol .

Major Products Formed

The major products formed from these reactions include derivatives of 5,6,7,8-tetrahydroquinazoline, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, its inhibition of β-glucosidase suggests a mechanism for its potential antidiabetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes in Mycobacterium tuberculosis and its potential antidiabetic properties set it apart from other similar compounds .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3,5,6,8-tetrahydroquinazoline-4,7-dione

InChI

InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h4H,1-3H2,(H,9,10,12)

InChI Key

MAEUQISMSXLAKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)N=CNC2=O

Origin of Product

United States

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